(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-14-9-17(26)16(13-25-7-5-6-8-25)23-21(14)22(27)18(31-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNRYMZPCGSJCN-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Its unique structure, featuring multiple functional groups including hydroxyl and methoxy moieties, suggests significant potential for various biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₄, with a molecular weight of approximately 311.35 g/mol. The compound's structure includes:
- A benzofuran core , which contributes to its biological properties.
- Pyrrolidine moiety , potentially enhancing neuroprotective effects.
- Methoxy groups , which may influence its reactivity and solubility.
1. Antioxidant Activity
Research indicates that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. The presence of these groups in this compound suggests it may possess notable antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
2. Antimicrobial Activity
Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. The structural features of this compound may contribute to its potential antimicrobial efficacy, making it a candidate for further investigation in infectious disease treatment.
3. Cytotoxic Effects
Preliminary studies suggest that derivatives of benzofurans can induce apoptosis in cancer cells. The specific interactions of this compound with cellular targets involved in cancer proliferation warrant further exploration to assess its potential as an anticancer agent.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aurones | Benzofuran core | Antitrypanosomal |
| Pyrrolidine Derivatives | Pyrrolidine ring | Neuroprotective effects |
| Benzofurans | Varying substitutions | Antioxidant activity |
Case Studies and Research Findings
Recent studies highlight the need for in vitro and in vivo investigations to fully elucidate the biological activity of this compound. For instance:
- Antioxidant Studies : In vitro assays demonstrated that similar benzofuran derivatives significantly reduced oxidative stress markers in cell cultures.
- Antimicrobial Testing : Compounds structurally akin to this benzofuran were tested against common pathogens, showing promising results in inhibiting growth.
- Cancer Cell Line Studies : Preliminary cytotoxicity tests indicated that certain derivatives could effectively induce cell death in various cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that compounds similar to (Z)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one may exhibit significant pharmacological activities. The presence of the benzofuran core is associated with various biological effects, including anti-inflammatory and anticancer properties.
Case Studies
- Anticancer Activity : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated potent activity against breast and colon cancer cell lines (MCF-7 and HCT-116) with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Neuropharmacology
The pyrrolidine component has been linked to neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Cognitive Enhancement : Research on pyrrolidine derivatives suggests they may improve cognitive function by enhancing cholinergic transmission. This could be beneficial in conditions like Alzheimer's disease .
Drug Design and Development
The complex structure of this compound makes it an attractive scaffold for the development of novel drugs. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited in drug design.
Case Studies
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed how modifications to the benzofuran ring can enhance binding affinity to specific targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Electronic Properties
Table 1: Substituent Comparison of Benzofuranone Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels ’s methods, using Knoevenagel condensation to form the Z-configured benzylidene group.
- The 3,4,5-trimethoxy substitution may require protective groups (e.g., acetyl for hydroxyls), complicating synthesis compared to mono-substituted analogs .
Spectroscopic Data Comparison
Table 3: NMR and IR Spectral Signatures
Key Observations :
- The 3,4,5-trimethoxybenzylidene group may upfield-shift aromatic protons due to electron-donating effects, contrasting with electron-withdrawing cyano groups in .
- The pyrrolidinylmethyl group’s protons are expected near δ 2.5–3.5 ppm, distinct from methyl or furan substituents .
Q & A
Q. Table 1: Yield Optimization Strategies
| Variable | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (NaOAc) | 0.5–2.0 eq. | ↑ yield at 1.0 eq. |
| Solvent | Ac₂O/AcOH (1:2) | ↑ crystallinity |
| Reflux time | 2–4 hours | Prolonged time → decomposition |
Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral markers should researchers prioritize?
Answer:
Critical techniques include IR, NMR (¹H/¹³C), and HRMS . Key markers:
- IR :
- O–H stretch (3400–3200 cm⁻¹) for the hydroxy group.
- C=O stretch (1700–1680 cm⁻¹) for the benzofuranone moiety .
- ¹H NMR :
- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 455.1932 for C₂₅H₂₉NO₇).
Q. Table 2: Representative NMR Data
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| =CH (benzylidene) | 8.01 | s | Z-configuration |
| OCH₃ (trimethoxy) | 3.80–3.85 | s (9H) | 3,4,5-OCH₃ |
| Pyrrolidine CH₂ | 2.75 | m | N–CH₂– |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability (e.g., cell lines, concentrations) or impurities. Mitigation strategies:
- Standardization : Use identical cell models (e.g., human platelet-rich plasma for antiplatelet assays) and purity validation (HPLC ≥95%) .
- Dose-response curves : Test across a wide range (0.1–100 μM) to identify IC₅₀ discrepancies.
- Control experiments : Include reference antioxidants (e.g., ascorbic acid) and validate via multiple assays (e.g., DPPH and FRAP for antioxidant activity) .
Advanced: What computational strategies model the compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or platelet receptors. Prioritize poses with H-bonds to the trimethoxy group and hydrophobic interactions with the benzofuran core .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ -30 kcal/mol) .
Advanced: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices?
Answer:
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : ESI+ at 3.5 kV; monitor m/z 455.2 → 337.1 (qualifier) and 455.2 → 289.0 (quantifier).
- Validation : Assess matrix effects (85–115% recovery), LOD (0.1 ng/mL), and LOQ (0.3 ng/mL) .
Advanced: What strategies guide SAR studies for enhancing antioxidant and antiplatelet efficacy?
Answer:
- Pharmacophore modeling : Identify critical groups (e.g., hydroxy, trimethoxy) using MOE.
- Analog synthesis : Modify the pyrrolidine group (e.g., replace with piperidine) or introduce electron-withdrawing substituents on the benzylidene ring.
- In vitro testing : Compare IC₅₀ values in antioxidant (e.g., DPPH scavenging) and antiplatelet (e.g., ADP-induced aggregation) assays .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
Answer:
- Co-solvents : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes.
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-diffusion. Validate stability (PDI <0.2) and drug loading (≥80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
